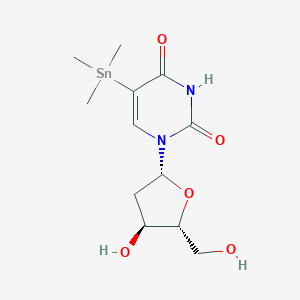

5-(Trimethylstannyl)-2'-deoxyuridine

描述

属性

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-trimethylstannylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N2O5.3CH3.Sn/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15;;;;/h2,5-6,8,12-13H,3-4H2,(H,10,14,15);3*1H3;/t5-,6+,8+;;;;/m0..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQDVZLNWCJTGNH-OIXZBRQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Sn](C)(C)C1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Sn](C)(C)C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O5Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80439455 | |

| Record name | AG-D-91032 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146629-34-7 | |

| Record name | AG-D-91032 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Analytical Methodologies for Structural Elucidation and Purity Verification in Research

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography is an indispensable tool for the analysis and purification of 5-(Trimethylstannyl)-2'-deoxyuridine. Its high resolution and sensitivity make it ideal for verifying the purity of the final product and for isolating it from reaction mixtures. Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase and a polar mobile phase.

In a typical analytical setup for this compound, a C18 column is used as the stationary phase. patentcut.com The separation mechanism is based on the hydrophobic interactions between the trimethylstannyl group and the C18 alkyl chains of the column packing material. The mobile phase composition is critical for achieving optimal separation of the target compound from starting materials, such as 5-iodo-2'-deoxyuridine, and byproducts.

Several mobile phase systems have been effectively used. One approach involves an isocratic elution with a mixture of water and methanol, for example, in an 80:20 (v/v) ratio. patentcut.com An alternative isocratic system uses a 95:5 (v/v) mixture of water and acetonitrile. patentcut.com For more complex mixtures or for preparative applications where higher resolution is needed, a gradient elution can be implemented. A common gradient profile starts with a high percentage of water and gradually increases the proportion of an organic modifier like methanol. For instance, a separation might begin with an isocratic period of 80:20 water/methanol, followed by a linear gradient to 100% methanol. patentcut.com Detection is typically performed using a UV detector, as the uracil (B121893) ring of the nucleoside exhibits strong absorbance in the UV spectrum.

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | Reversed-Phase C18 Silica (B1680970) Gel |

| Column Dimensions | 4.6 x 250 mm |

| Mobile Phase Option 1 (Isocratic) | Water/Methanol (80:20, v/v) |

| Mobile Phase Option 2 (Isocratic) | Water/Acetonitrile (95:5, v/v) |

| Mobile Phase Option 3 (Gradient) | Isocratic 80:20 Water/Methanol for 15 min, then linear gradient to 100% Methanol over 15 min |

| Flow Rate | Typically 1.0 mL/min |

| Detection | UV-Vis Spectrophotometry |

| Temperature | Ambient |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography is a rapid, simple, and cost-effective method used extensively to monitor the progress of the synthesis of this compound and to perform a preliminary assessment of its purity. This technique is crucial for determining the reaction endpoint, thus avoiding the formation of unnecessary byproducts and ensuring optimal yield.

For this compound, silica gel plates are the standard stationary phase. patentcut.com The separation principle relies on the differential partitioning of the components of the reaction mixture between the polar silica gel plate and the less polar mobile phase. The choice of the eluent, or solvent system, is paramount for achieving a clear separation between the starting material (5-iodo-2'-deoxyuridine), the desired product (this compound), and any impurities.

A frequently used solvent system for the purification and analysis of this stannylated nucleoside is a mixture of chloroform (B151607) and methanol. A ratio of 92:8 (v/v) has been shown to be effective for separating the product from the reactants during column chromatography, which directly informs its utility as a TLC eluent. patentcut.com

After the TLC plate is developed in the chosen solvent system, the separated spots are visualized. Since this compound contains a chromophore, it can be readily detected under a UV lamp, typically at a wavelength of 254 nm, where it will appear as a dark spot on a fluorescent background. patentcut.com By comparing the retention factor (Rf) value of the product spot to that of the starting material, the progress of the reaction can be effectively monitored until the starting material spot is no longer visible.

Table 2: Typical TLC Conditions for this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel on a solid backing (e.g., plastic, aluminum) with a UV indicator |

| Mobile Phase | Chloroform/Methanol (92:8, v/v) |

| Chamber | Saturated with mobile phase vapor |

| Application | Spotting of the reaction mixture and reference standards |

| Development | Ascending chromatography |

| Visualization | UV light (254 nm) |

Emerging Research Avenues and Future Perspectives for 5 Trimethylstannyl 2 Deoxyuridine

Expansion of Synthetic Utility in Complex Chemical Systems

The primary application of 5-(trimethylstannyl)-2'-deoxyuridine lies in the Stille cross-coupling reaction, a powerful method for creating carbon-carbon bonds. nih.govresearchgate.net This reaction involves the coupling of the organostannane with an organic halide or triflate in the presence of a palladium catalyst. wikipedia.orglibretexts.org The versatility of the Stille reaction allows for the introduction of a wide array of functional groups onto the 2'-deoxyuridine (B118206) scaffold, making it an invaluable tool in the synthesis of complex molecules with potential therapeutic applications. nih.govresearchgate.net

The synthetic utility of this compound is particularly evident in the construction of modified oligonucleotides and nucleoside analogues. lookchem.com These modified molecules are crucial for studying biological processes and for the development of new drugs, including antiviral and anticancer agents. researchgate.netuwindsor.ca For instance, by coupling this compound with various aryl, vinyl, or alkynyl halides, chemists can synthesize nucleosides with tailored properties designed to interact with specific biological targets like enzymes or nucleic acids. researchgate.netlibretexts.org

The reaction's tolerance to a wide range of functional groups makes it highly effective for transformations of complex and sensitive molecules. uwindsor.ca This has been demonstrated in the synthesis of various biologically active compounds where the integrity of other functional groups is paramount.

Table 1: Examples of Moieties Introduced via Stille Coupling

| Coupling Partner (R-X) | Introduced Moiety (R) | Potential Application |

|---|---|---|

| Aryl halide | Phenyl, Pyridyl, etc. | Probes for DNA-protein interactions, Anticancer agents |

| Vinyl halide | Styrenyl, Propenyl, etc. | Fluorescent labels, Antiviral agents |

| Alkynyl halide | Phenylethynyl, etc. | Click chemistry handles, DNA cross-linking agents |

This table provides illustrative examples of functional groups that can be attached to the 2'-deoxyuridine core using this compound in Stille coupling reactions.

In Silico Studies and Computational Mechanistic Predictions

While experimental work has broadly established the utility of this compound, in silico studies and computational chemistry are providing deeper mechanistic insights into its reactivity, particularly within the Stille cross-coupling cycle. polito.it Density Functional Theory (DFT) calculations have been employed to analyze the key steps of the reaction: oxidative addition, transmetalation, and reductive elimination. unipi.itresearchgate.netresearchgate.net

Computational models help predict the energetics and transition state structures of the catalytic cycle. polito.itunipi.it The transmetalation step, where the organic group is transferred from the tin atom to the palladium center, is often the rate-limiting step and has been a major focus of computational studies. unipi.itresearchgate.net These studies investigate factors such as ligand effects, solvent effects, and the nature of the substituents on both the organostannane and the coupling partner. researchgate.net

For this compound, computational analysis can predict how the nucleoside moiety influences the reaction mechanism. For example, DFT studies can model the coordination of the organostannane to the palladium complex and elucidate the electronic and steric effects of the deoxyuridine scaffold on the transmetalation barrier. unipi.it These theoretical predictions are invaluable for optimizing reaction conditions, designing more efficient catalysts, and predicting the feasibility of new coupling reactions. polito.it

Key Mechanistic Steps Investigated Computationally:

Oxidative Addition: The initial reaction of the organic halide with the Pd(0) catalyst.

Transmetalation: The transfer of the deoxyuridinyl group from tin to palladium.

Reductive Elimination: The final step where the new C-C bond is formed and the Pd(0) catalyst is regenerated.

These computational approaches provide a molecular-level understanding that complements experimental findings and guides the rational design of future synthetic strategies.

Development of Sustainable Synthetic Protocols

The toxicity of organotin compounds is a significant drawback, prompting research into more sustainable and environmentally friendly synthetic protocols. organic-chemistry.org Green chemistry principles are being increasingly applied to the synthesis and use of reagents like this compound. Key areas of development include the use of less hazardous solvents, reduction of waste, and the development of catalytic systems that operate under milder conditions.

One major advancement is the use of aqueous media for palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net Since nucleosides are hydrophilic, performing reactions in water or other polar solvents can eliminate the need for protecting groups, thereby reducing the number of synthetic steps and minimizing waste. nih.gov The development of water-soluble palladium catalysts and ligands has been crucial to this approach.

Other green chemistry strategies being explored include:

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields, often leading to cleaner reactions with fewer byproducts.

Mechanochemistry: Performing reactions by grinding solids together (ball milling) can eliminate the need for bulk solvents, representing a significant step towards greener synthesis.

Catalytic in Tin Reactions: Efforts are being made to develop Stille couplings that are catalytic in tin, which would drastically reduce the amount of toxic tin waste generated. organic-chemistry.org

These sustainable approaches aim to maintain the high synthetic utility of this compound while mitigating the environmental and health concerns associated with organotin chemistry.

Table 2: Comparison of Conventional vs. Sustainable Protocols

| Feature | Conventional Protocol | Sustainable Protocol |

|---|---|---|

| Solvent | Anhydrous organic solvents (e.g., Toluene, THF) | Water, PEG, Ionic Liquids, or solvent-free (mechanochemistry) |

| Energy Input | Conventional heating (hours) | Microwave irradiation (minutes) |

| Catalyst System | Pd complexes with hydrophobic ligands | Pd complexes with water-soluble ligands |

| Waste Profile | Significant organic solvent and tin waste | Reduced solvent waste, potential for tin catalysis |

Exploration of New Derivatization Chemistries

While the Stille reaction is the cornerstone of this compound chemistry, research is expanding to explore new ways to derivatize this compound and its products. The trimethylstannyl group is a versatile handle that can potentially participate in reactions other than palladium-catalyzed couplings.

The primary route for derivatization remains the Stille coupling, but with an ever-expanding library of organic electrophiles. This allows for the synthesis of an enormous variety of 5-substituted 2'-deoxyuridines with novel electronic, steric, and functional properties. For example, coupling with complex heterocyclic halides can generate nucleoside analogues with enhanced biological activity. libretexts.org

Beyond the Stille reaction, other potential derivatization chemistries involving the C-Sn bond could be explored:

Stannyl-Lithium Exchange: Treatment with organolithium reagents could convert the trimethylstannyl group into a more reactive lithiated species, which could then be quenched with a different set of electrophiles.

Halogen-Tin Exchange: Reaction with sources of electrophilic halogens (e.g., iodine monochloride) could convert the stannylated nucleoside into a 5-halo-2'-deoxyuridine, which is itself a valuable precursor for other cross-coupling reactions like Suzuki, Sonogashira, and Heck couplings.

The products of the Stille coupling can also undergo further derivatization. For example, a 5-alkynyl-2'-deoxyuridine synthesized via Stille coupling can be further modified using "click chemistry," a powerful and versatile method for bioconjugation. This opens up avenues for attaching fluorescent dyes, biotin (B1667282) tags, or other reporter molecules to DNA and oligonucleotides for diagnostic and research purposes.

The continued exploration of these chemistries will undoubtedly expand the toolkit available to medicinal and materials chemists, enabling the creation of increasingly complex and functionalized nucleoside-based structures.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 5-(Trimethylstannyl)-2'-deoxyuridine, and what analytical techniques confirm its purity?

- Methodological Answer : The synthesis of stannyl-modified deoxyuridine derivatives typically involves nucleophilic substitution or cross-coupling reactions. For example, 5-(Tri-N-Butylstannyl)Vinyl-2'-deoxyuridine derivatives are synthesized via palladium-catalyzed Stille coupling reactions using halogenated precursors . Key analytical techniques include:

- NMR spectroscopy to confirm regioselective substitution at the 5-position.

- HPLC (≥98% purity thresholds) to validate compound homogeneity .

- Mass spectrometry for molecular weight verification.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store at -20°C in airtight, light-protected containers to prevent decomposition of the stannyl group .

- Handling : Use inert atmospheres (e.g., argon) during synthesis to avoid oxidation. For biological assays, dissolve in DMSO (10 mg/mL) and avoid aqueous buffers with high halide content to prevent premature displacement of the trimethylstannyl group .

Q. What is the role of this compound in click chemistry applications?

- Methodological Answer : The trimethylstannyl group enables radiohalogenation (e.g., with iodine-125 or astatine-211) for DNA tracking or targeted radiotherapy. For example:

- Radiolabeling : React with electrophilic halogen sources (e.g., Na[125I]) under acidic conditions to replace the stannyl group with a radioisotope .

- Validation : Use autoradiography or gamma counting to quantify incorporation into DNA .

Advanced Research Questions

Q. How does the trimethylstannyl group influence binding affinity for viral thymidine kinases (TKs)?

- Methodological Answer : The bulky trimethylstannyl group may sterically hinder interactions with TK active sites. Comparative studies with 5-ethynyl (EdU) or 5-azidomethyl derivatives show:

- Enzyme assays : Measure inhibition constants (Ki) using purified HSV-1 TK and [³H]-thymidine competition .

- X-ray crystallography : Resolve structural clashes between the stannyl group and TK residues (e.g., hydrophobic pockets) .

- Key finding : Smaller substituents (e.g., ethynyl) exhibit higher TK affinity than bulky stannyl groups .

Q. What experimental approaches assess the impact of this compound on DNA repair mechanisms?

- Methodological Answer :

- Comet assay : Detect single-strand breaks in cells treated with the compound .

- γH2AX foci staining : Quantify DNA double-strand breaks via immunofluorescence .

- Survival assays : Compare cell viability in BRCA1-deficient vs. wild-type lines to identify synthetic lethality .

- Key finding : Stannyl derivatives may interfere with base excision repair (BER) due to steric hindrance of repair enzymes .

Q. How can researchers resolve contradictions in reported biological activities of 5-substituted deoxyuridines?

- Methodological Answer :

- Dose-response validation : Replicate studies across multiple cell lines (e.g., L1210 leukemia vs. HSV-1-infected Vero cells) to assess context-dependent effects .

- Metabolic profiling : Use LC-MS to quantify intracellular conversion to active metabolites (e.g., 5-azidomethyl derivatives inhibiting DNMTs) .

- Control experiments : Pre-treat cells with thymidine to rescue toxicity, confirming mechanism specificity .

Q. What strategies optimize the in vivo delivery of this compound for targeted therapies?

- Methodological Answer :

- Nanoparticle encapsulation : Use chitosan or lipid-based carriers to improve bioavailability and reduce renal clearance .

- Ligand conjugation : Attach tumor-targeting moieties (e.g., folate) via PEG linkers .

- Biodistribution studies : Track radiolabeled compounds in xenograft models using SPECT/CT imaging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。